molecular formula C22H19N5O6S B6115021 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE

Cat. No.: B6115021
M. Wt: 481.5 g/mol
InChI Key: WKOVARONPLYCNC-UHFFFAOYSA-N
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Description

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include nitro compounds, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine

Uniqueness

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(2-TOLUIDINOSULFONYL)PHENYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O6S/c1-15-4-2-3-5-20(15)25-34(31,32)19-9-6-16(7-10-19)24-22(28)21-11-8-18(33-21)14-26-13-17(12-23-26)27(29)30/h2-13,25H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOVARONPLYCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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